molecular formula C12H17NO2 B155259 Promecarb CAS No. 2631-37-0

Promecarb

Cat. No. B155259
CAS RN: 2631-37-0
M. Wt: 207.27 g/mol
InChI Key: DTAPQAJKAFRNJB-UHFFFAOYSA-N
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Description

Promecarb, chemically known as 3-isopropyl-5-methylphenyl-N-methylcarbamate, is an insecticide that has been studied for its degradation mechanism in aqueous media. The research indicates that promecarb is highly reactive, especially in alkaline solutions, leading to the formation of 3-isopropyl-5-methylphenol as the main hydrolysis product .

Synthesis Analysis

Although the provided papers do not detail the synthesis of promecarb, the degradation studies suggest that its structure is amenable to hydrolysis under certain conditions, which could be indicative of its synthetic route involving the formation of the carbamate bond .

Molecular Structure Analysis

The molecular structure of promecarb includes a carbamate group attached to a substituted phenyl ring. This structure is significant as it influences the reactivity and degradation pathway of the insecticide. The studies have shown that the promecarb molecule undergoes hydrolysis, which is a key step in its degradation process .

Chemical Reactions Analysis

The degradation of promecarb has been extensively studied, revealing that it follows a first-order kinetic model. The reaction kinetics were investigated using UV spectrophotometry and reversed-phase HPLC. The activation entropy and the absence of general basic catalysis suggest an E1cB mechanism, which involves a unimolecular collapse of promecarb via a methylisocyanate intermediate .

Physical and Chemical Properties Analysis

Promecarb's physical and chemical properties are inferred from its behavior in biological systems and analytical procedures. It is rapidly metabolized and eliminated when administered orally to rats, with over 90% of the dose excreted in urine and feces within 96 hours. The compound and its metabolites, such as isothymol, are found in low levels in selected tissues, indicating its transient presence in the organism . Analytical determination of promecarb involves hydrolysis to its phenolic form and subsequent labelling with dansyl chloride for spectrofluorimetric detection. The optimal conditions for these reactions have been established, and the minimum detectable concentration of promecarb in experimental assays was determined to be 100 ng ml^-1 .

Scientific Research Applications

1. Analytical Methods for Promecarb Detection

Promecarb's detection in various mediums is a significant focus in scientific research. For example, a study by Sánchez and Blanco (1991) developed a spectrofluorimetric method to determine promecarb using dansyl chloride for labeling. This method involved hydrolysis to phenol in basic media and subsequent coupling with dansyl chloride. The technique optimized the hydrolysis and labeling reactions, considering different basicity levels and temperatures, resulting in the ability to detect promecarb concentrations as low as 100 ng ml^(-1) (Sánchez & Blanco, 1991).

2. Mechanism of Promecarb Degradation

Understanding the degradation mechanism of promecarb is crucial for environmental and health safety. Bakhti and Hamida (2017) investigated this by using UV spectrophotometry and reversed-phase HPLC. The study revealed significant reactivity in alkaline solutions, with 3-isopropyl-5-methylphenol as the main hydrolysis product. The findings suggest a first-order kinetic model for the degradation process, highlighting promecarb’s environmental behavior (Bakhti & Hamida, 2017).

3. Novel Extraction Methods for Promecarb

Recent research has developed new methods for extracting promecarb from various samples. For instance, a study by Khodadoust et al. (2013) introduced a Dispersive Nano-Solid material-Ultrasound Assisted Micro-Extraction (DNSUAME) method for preconcentration of promecarb in water samples before HPLC analysis. This method used NiZnS nanomaterials for efficient adsorption and highlighted the importance of various factors like adsorbent amount and pH in optimizing extraction efficiency (Khodadoust, Ghaedi, & Hadjmohammadi, 2013).

Safety And Hazards

Promecarb is highly toxic by ingestion and is absorbed through the intact skin. It is a reversible cholinesterase inhibitor and its effects are related to action on the nervous system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(3-methyl-5-propan-2-ylphenyl) N-methylcarbamate
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InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)
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InChI Key

DTAPQAJKAFRNJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C
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Molecular Formula

C12H17NO2
Record name PROMECARB
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DSSTOX Substance ID

DTXSID4037617
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Molecular Weight

207.27 g/mol
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Physical Description

Almost odorless, colorless crystalline solid. Used as a non-systemic contact insecticide. Not for sale or use in the USA. (EPA, 1998), Colorless solid; [Hawley]
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Boiling Point

243 °F at 0.01 mmHg (EPA, 1998), 117 °C AT 0.1 MM HG
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Solubility

SOL IN POLAR ORG SOLVENTS, 91 MG/L IN WATER @ ROOM TEMP; 100-200 G/L IN CARBON TETRACHLORIDE, XYLENE; 200-400G/L IN CYCLOHEXANOL, CYCLOHEXANONE, 2-PROPANOL, METHANOL; 400-600 G/L IN ACETONE, DIMETHYLFORMAMIDE, 1,2-DICHLOROETHANE
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Vapor Pressure

3e-05 mmHg at 77 °F (EPA, 1998), 0.00003 [mmHg], 3X10-5 mm Hg @ 25 °C
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Mechanism of Action

Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarine and nicotinic poisoning. /Carbamate pesticides/, Cholinesterase inhibitor.
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Product Name

Promecarb

Color/Form

COLORLESS CRYSTALLINE SOLID

CAS RN

2631-37-0
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Melting Point

189 to 190 °F (EPA, 1998), 87-87.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
S Khodadoust, M Ghaedi, MR Hadjmohammadi - Talanta, 2013 - Elsevier
… of the bendiocarb and promecarb pesticides in the water samples … towards the bendiocarb and promecarb pesticides. The … bendiocarb and promecarb pesticides in the water samples. …
Number of citations: 69 www.sciencedirect.com
NL Pacioni, AV Veglia - Analytica chimica acta, 2007 - Elsevier
The effect of native cyclodextrins (α, β, or γCD with six, seven and eight glucose units, respectively), hydroxypropyl-β-cyclodextrin (HPCD), chitosan (CHT) and glucose in water solution …
Number of citations: 68 www.sciencedirect.com
T Pérez-Ruiz, C Martínez-Lozano, V Tomás, J Martín - Analyst, 2002 - pubs.rsc.org
A flow injection-chemiluminescent method for the determination of carbofuran and promecarb is proposed. The assay was based on the on-line conversion of the pesticides into …
Number of citations: 48 pubs.rsc.org
FG Sanchez, CC Blanco - Analyst, 1991 - pubs.rsc.org
… derivative of the insecticide promecarb, following hydrolysis to … The minimum detectable concentration of promecarb in the … Air samples containing promecarb at different concentration …
Number of citations: 20 pubs.rsc.org
A Santalad, R Burakham, S Srijaranai… - Journal of …, 2012 - academic.oup.com
The influence of salt additive on cloud point extraction (CPE) of isoprocarb and promecarb insecticides is described. Types of salt (Na 2 CO 3 , CaCl 2 , MgSO 4 , Na 2 SO 4 , NaHCO 3 …
Number of citations: 13 academic.oup.com
EM Burnett, AEL Lanham - Pesticide Science, 1970 - Wiley Online Library
… 0·8 ppm to 1·9 ppm promecarb and 0·9 ppm to 1·… promecarb and 1·4 ppm 3‐methyl‐5‐isopropylphenol in omental fat of an animal fed for 20 days on a diet containing 20 ppm promecarb…
Number of citations: 7 onlinelibrary.wiley.com
H Bakhti, NB Hamida - Progress in Reaction Kinetics and …, 2017 - journals.sagepub.com
The present paper deals with the degradation mechanism of the insecticide promecarb, or 3-isopropyl-5-methylphenyl-N-methylcarbamate, in aqueous media. The reaction kinetics …
Number of citations: 2 journals.sagepub.com
CO Knowles, HJ Benezet - Bulletin of Environmental Contamination and …, 1981 - Springer
… -methylcarbanilate or phenmedipham labeled with radiocarbon in the m--aminophenol moiety (specific activity 1.95 mCi/mmole), m_-cym-5-yl methylcarbamate or promecarb labeled …
Number of citations: 32 link.springer.com
HS Canbay - Celal Bayar University Journal of Science - dergipark.org.tr
A sensitive method for the determination of phenothrin, promecarb and penconazole residues in tobacco has been developed. Several solvents such as, hexane, ethyl acetate and …
Number of citations: 5 dergipark.org.tr
FR JOHANNSEN, CO KNOWLES - Journal of Pesticide Science, 1977 - jlc.jst.go.jp
… and metabolism of radiolabeled promecarb in corn following … The jars containing the promecarb-treated soil were rotated on … to determine the actual concentration of 14 Cpromecarb.3) …
Number of citations: 1 jlc.jst.go.jp

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